molecular formula C8N4 B14196281 Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile CAS No. 922728-86-7

Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile

Cat. No.: B14196281
CAS No.: 922728-86-7
M. Wt: 152.11 g/mol
InChI Key: MGZGUCBDYVJZTL-UHFFFAOYSA-N
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Description

Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C8N4. It is a derivative of cyclobutadiene, a highly reactive and strained four-membered ring system. The presence of four nitrile groups attached to the cyclobutadiene ring makes this compound unique and of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tetracyanoethylene with butadiene in the presence of a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dicarboxylic acids, while reduction can produce tetraamines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile involves its interaction with molecular targets through its nitrile groups and the reactive cyclobutadiene ring. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function. The compound’s reactivity also allows it to participate in various chemical pathways, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: Cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to the combination of the strained cyclobutadiene ring and the electron-withdrawing nitrile groups. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

922728-86-7

Molecular Formula

C8N4

Molecular Weight

152.11 g/mol

IUPAC Name

cyclobuta-1,3-diene-1,2,3,4-tetracarbonitrile

InChI

InChI=1S/C8N4/c9-1-5-6(2-10)8(4-12)7(5)3-11

InChI Key

MGZGUCBDYVJZTL-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C1C#N)C#N)C#N

Origin of Product

United States

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